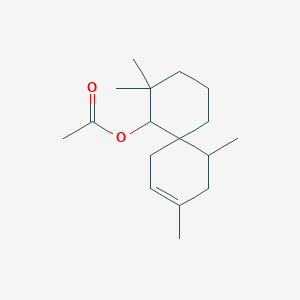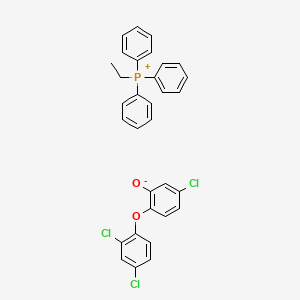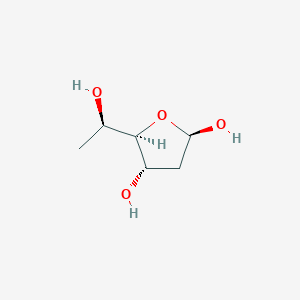
beta-D-Digitoxofuranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-D-Digitoxofuranose: is a monosaccharide that belongs to the class of organic compounds known as furanoses. It is a deoxy sugar, meaning it lacks one oxygen atom compared to its parent sugar. This compound is a crucial component in the structure of cardiac glycosides, which are compounds used in the treatment of heart conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Digitoxofuranose typically involves the selective reduction of digitoxose derivatives. One common method includes the use of acetic anhydride and potassium acetate as catalysts. The reaction is carried out at elevated temperatures, usually between 75 to 85°C, for 24 to 48 hours .
Industrial Production Methods: In industrial settings, the production of this compound often involves biocatalytic strategies. Enzymes such as glycosidases are employed to catalyze the transformation of precursor molecules into the desired sugar. This method is advantageous due to its high specificity and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: Beta-D-Digitoxofuranose undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction often involves nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Results in the formation of substituted furanoses.
Aplicaciones Científicas De Investigación
Beta-D-Digitoxofuranose has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Plays a role in the study of carbohydrate metabolism and enzyme interactions.
Medicine: Integral in the formulation of cardiac glycosides, which are used to treat heart failure and arrhythmias.
Industry: Employed in the production of pharmaceuticals and as a precursor in the synthesis of other bioactive compounds
Mecanismo De Acción
The mechanism of action of beta-D-Digitoxofuranose primarily involves its incorporation into cardiac glycosides. These glycosides inhibit the sodium-potassium ATPase pump in cardiac cells, leading to an increase in intracellular calcium levels. This increase enhances cardiac contractility and helps in the treatment of heart conditions .
Comparación Con Compuestos Similares
- Beta-D-Glucopyranose
- Beta-D-Fructofuranose
- Beta-D-Ribopyranose
Comparison: Beta-D-Digitoxofuranose is unique due to its role in cardiac glycosides. Unlike beta-D-Glucopyranose and beta-D-Fructofuranose, which are primarily involved in energy metabolism, this compound is crucial for its therapeutic effects on the heart. Additionally, its structure as a deoxy sugar sets it apart from other similar compounds .
Propiedades
Número CAS |
97331-75-4 |
|---|---|
Fórmula molecular |
C6H12O4 |
Peso molecular |
148.16 g/mol |
Nombre IUPAC |
(2R,4S,5R)-5-[(1R)-1-hydroxyethyl]oxolane-2,4-diol |
InChI |
InChI=1S/C6H12O4/c1-3(7)6-4(8)2-5(9)10-6/h3-9H,2H2,1H3/t3-,4+,5-,6-/m1/s1 |
Clave InChI |
PIPAQLDLZHBXTP-JGWLITMVSA-N |
SMILES isomérico |
C[C@H]([C@@H]1[C@H](C[C@@H](O1)O)O)O |
SMILES canónico |
CC(C1C(CC(O1)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


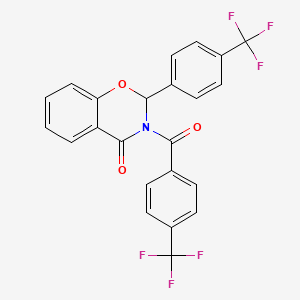
![[(3S,3aR,6S,6aS)-3-[4-(3-pyridin-4-ylsulfanylpropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12710794.png)
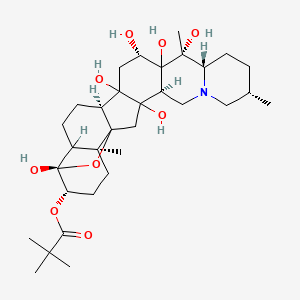
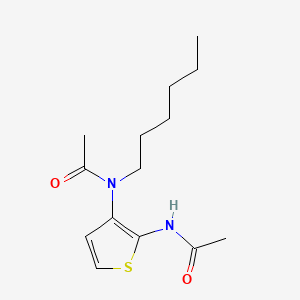
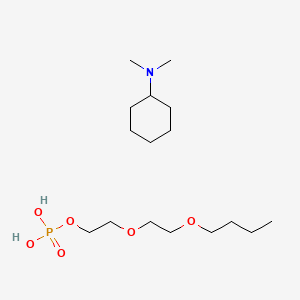
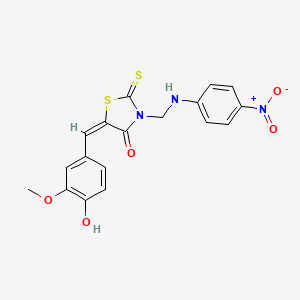
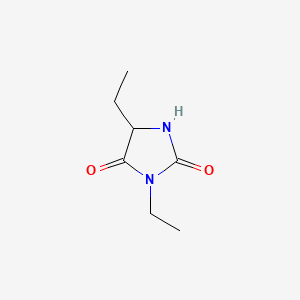
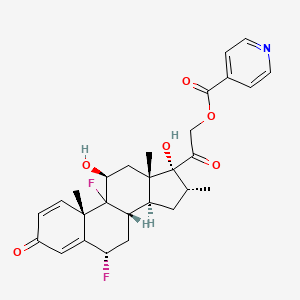
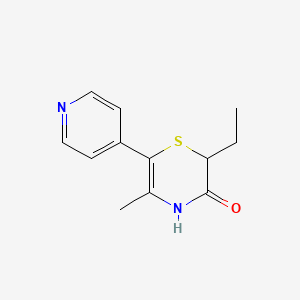
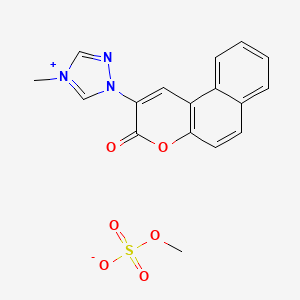
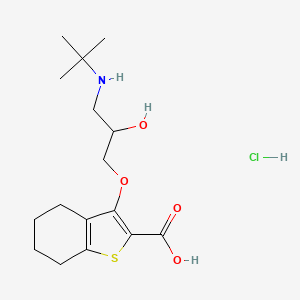
![4-methyl-2-(4-phenylphenyl)-4a,5,6,7,8,8a-hexahydro-3H-benzo[b][1,4]oxazin-2-ol](/img/structure/B12710861.png)
